molecular formula C13H9N3O3 B11107765 5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B11107765
M. Wt: 255.23 g/mol
InChI Key: QEDSTBBJNQPZRS-UHFFFAOYSA-N
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Description

5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound with a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-3-phenylpropanenitrile with hydrazine hydrate, followed by cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

5-cyano-4-methyl-6-oxo-1-phenylpyridazine-3-carboxylic acid

InChI

InChI=1S/C13H9N3O3/c1-8-10(7-14)12(17)16(15-11(8)13(18)19)9-5-3-2-4-6-9/h2-6H,1H3,(H,18,19)

InChI Key

QEDSTBBJNQPZRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1C(=O)O)C2=CC=CC=C2)C#N

Origin of Product

United States

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